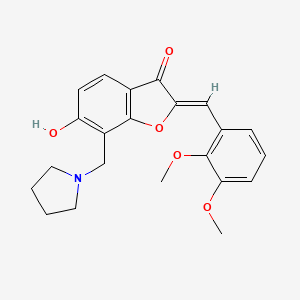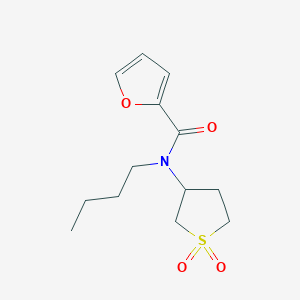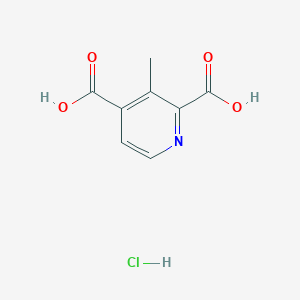
5-BRomo-4-chloro-2-fluoro-3-methylphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid is a chemical compound with the molecular formula CHBBrFO . It has an average mass of 232.843 Da and a monoisotopic mass of 231.970642 Da .
Synthesis Analysis
The synthesis of such boronic acids often involves Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of pinacol boronic esters has also been reported, utilizing a radical approach .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C7H7BBrFO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,11-12H,1H3 . Chemical Reactions Analysis
In terms of chemical reactions, boronic acids like this one are often used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst .Physical And Chemical Properties Analysis
The compound has a molecular weight of 232.84 . It is a solid at room temperature .科学的研究の応用
Suzuki-Miyaura Cross-Coupling Reactions
One of the most prominent applications of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone in organic chemistry for creating carbon-carbon bonds, which are fundamental in the synthesis of various organic compounds. The boronic acid acts as a partner in the coupling process, providing a stable and reactive site for bond formation with organohalides in the presence of a palladium catalyst .
Catalysis
Due to its boronic acid group, this compound exhibits enhanced Lewis acidity, making it a valuable catalyst in organic synthesis. It can facilitate various chemical transformations, including the regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions. Its catalytic properties are particularly useful in reactions where precise control over the reaction site is necessary .
Medicinal Chemistry
In medicinal chemistry, boronic acids are used for the synthesis of pharmaceuticals and bioactive molecules. The electron-deficient boron atom in 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid can form stable covalent bonds with biomolecules, which is advantageous in drug design and the development of therapeutic agents .
Polymer Materials
Organoboron compounds, including 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid , are integral to the creation of novel polymer materials. They can be used to introduce boron into polymers, which can impart unique physical and chemical properties, such as flame retardancy, electrical conductivity, and thermal stability .
Optoelectronic Materials
The boronic acid moiety is also significant in the field of optoelectronics. It can be used to synthesize materials that have applications in light-emitting diodes (LEDs), photovoltaic cells, and other devices that manipulate light. These materials are essential for the development of energy-efficient lighting and solar energy conversion .
Imaging and Biology
Boronic acids can be employed in imaging techniques due to their ability to bind to various biological substrates. This property is useful in the development of imaging agents for magnetic resonance imaging (MRI) and positron emission tomography (PET). Additionally, they have applications in biological studies for probing the function of enzymes and other proteins .
Synthesis of Heterocycles
The compound is used in the synthesis of heterocyclic compounds, which are a class of organic compounds that contain a ring structure composed of at least two different elements as members of the ring(s). Heterocycles are prevalent in many pharmaceuticals and agrochemicals, making this application vital for the development of new drugs and pesticides .
Environmental Benignity
Lastly, the use of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid in chemical synthesis is aligned with the principles of green chemistry. It represents a more environmentally friendly approach due to the compound’s stability and low toxicity. This reduces the environmental impact of chemical processes and promotes sustainable practices in the chemical industry .
Safety And Hazards
将来の方向性
The future directions of research involving this compound could involve further exploration of its use in Suzuki–Miyaura coupling reactions and other carbon–carbon bond forming reactions . Additionally, the development of more efficient and environmentally friendly synthesis methods for such boronic acids could be a focus of future research .
特性
IUPAC Name |
(5-bromo-4-chloro-2-fluoro-3-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrClFO2/c1-3-6(10)5(9)2-4(7(3)11)8(12)13/h2,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLQNDQZNONIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)C)Cl)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-BRomo-4-chloro-2-fluoro-3-methylphenylboronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]cyclobutane-1-carboxylic acid](/img/structure/B2960904.png)

![2,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2960908.png)
![2-Butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2960909.png)
![N-(3-bromophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2960911.png)
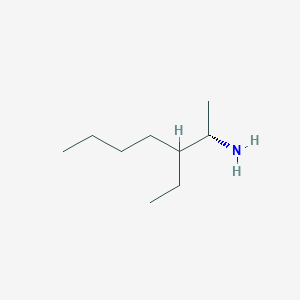
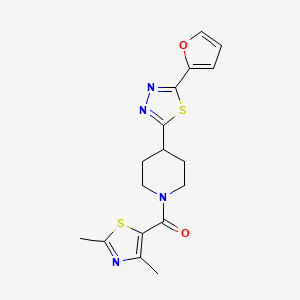
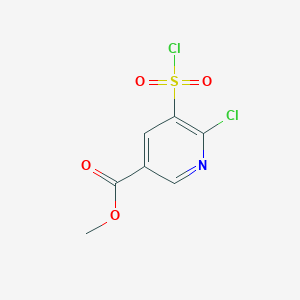
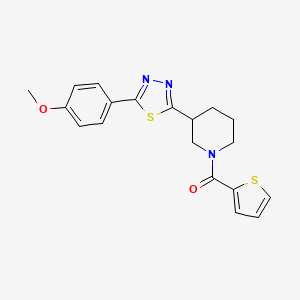
![Propan-2-yl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B2960919.png)
